molecular formula C9H12N2O B14838384 1-[3-Amino-5-(aminomethyl)phenyl]ethanone

1-[3-Amino-5-(aminomethyl)phenyl]ethanone

Cat. No.: B14838384
M. Wt: 164.20 g/mol
InChI Key: NEULRJAGFIUZKA-UHFFFAOYSA-N
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Description

1-[3-Amino-5-(aminomethyl)phenyl]ethanone is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino and aminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Amino-5-(aminomethyl)phenyl]ethanone typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to introduce the amino groups. The reaction conditions often involve the use of strong acids or bases, and the process may require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Amino-5-(aminomethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

1-[3-Amino-5-(aminomethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-Amino-5-(aminomethyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(3-aminophenyl)ethanone: Shares a similar structure but lacks the aminomethyl group.

    1-(4-(4-(aminomethyl)thiazol-2-ylamino)phenyl)ethanone: Contains a thiazole ring, offering different chemical properties.

Uniqueness: 1-[3-Amino-5-(aminomethyl)phenyl]ethanone is unique due to the presence of both amino and aminomethyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-[3-amino-5-(aminomethyl)phenyl]ethanone

InChI

InChI=1S/C9H12N2O/c1-6(12)8-2-7(5-10)3-9(11)4-8/h2-4H,5,10-11H2,1H3

InChI Key

NEULRJAGFIUZKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CN)N

Origin of Product

United States

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